N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
Description
Properties
IUPAC Name |
2-[methyl-(4-methylsulfonyl-1,3-benzothiazol-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S2/c1-13(6-9(14)15)11-12-10-7(18-11)4-3-5-8(10)19(2,16)17/h3-5H,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEFLERFAUNWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Benzothiazole Core Synthesis
The 1,3-benzothiazole scaffold is constructed via cyclization of 2-aminothiophenol derivatives. For example:
- Reagents : 2-Amino-4-methylsulfonylthiophenol reacts with methyl glycine under acidic conditions (e.g., HCl or H₂SO₄) to form the benzothiazole intermediate.
Step 2: Methylsulfonyl Group Introduction
The methylsulfonyl (–SO₂CH₃) group is introduced via oxidation of a thioether intermediate:
Step 3: N-Methylglycine Coupling
The glycine moiety is attached through nucleophilic substitution or amidation:
- Method A : Reaction of 2-chloro-4-(methylsulfonyl)-1,3-benzothiazole with N-methylglycine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF).
- Method B : Direct alkylation of the benzothiazole amine with methyl bromoacetate, followed by hydrolysis to the carboxylic acid.
Optimized Reaction Conditions
Critical parameters for high yield and purity include:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–100°C (for cyclization) |
| Solvent | DMF, THF, or toluene |
| Catalyst | Triethylamine (for deprotonation) |
| Oxidizing Agent | H₂O₂ in acetic acid (for sulfonation) |
| Reaction Time | 6–12 hours (step-dependent) |
Purification and Characterization
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Characterization :
- ¹H/¹³C NMR : Peaks corresponding to methylsulfonyl (δ ~3.1 ppm for CH₃), benzothiazole aromatic protons (δ 7.5–8.5 ppm), and glycine methylene (δ ~3.8 ppm).
- MS (ESI) : Molecular ion peak at m/z 300.4 [M+H]⁺.
Challenges and Solutions
- Low Solubility : The compound exhibits limited solubility in aqueous media. Stock solutions are prepared in DMSO (e.g., 10 mM in 3.3294 mL DMSO for 10 mg).
- Side Reactions : Over-oxidation during sulfonation is mitigated by controlled addition of H₂O₂ at 0–5°C.
Research Findings
- Yield : Typical yields range from 45% to 65% after purification.
- Stability : Stable at −20°C for >12 months in anhydrous DMSO.
Applications in Research
The compound is used in:
- Enzyme inhibition studies (e.g., benzothiazole-based kinase inhibitors).
- Development of sulfonamide-containing agrochemicals.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzothiazole ring can produce various reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications
N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine has several notable applications across various scientific disciplines:
Chemistry
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized as a reagent in various chemical reactions due to its unique functional groups .
Biological Research
Research indicates that this compound possesses potential biological activities:
- Antimicrobial Properties : Studies are exploring its efficacy against various pathogens.
- Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell proliferation through specific molecular interactions .
Medical Applications
The compound is under investigation for its potential therapeutic roles in treating diseases. Its mechanism of action involves interaction with specific enzymes and receptors, potentially inhibiting their activity, which could lead to novel treatment approaches for conditions like cancer and infections .
Industrial Applications
In industrial settings, this compound is used as an intermediate in pharmaceutical production and in the development of new materials due to its unique properties .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. Further research is needed to elucidate the specific pathways involved in this effect.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The benzothiazole ring’s 4-position substituent is critical for modulating the compound’s behavior. Below is a comparison of key analogs:
Key Observations:
- Solubility : Methoxy and dimethoxy analogs exhibit higher aqueous solubility due to oxygen’s polarity, whereas the isopropyl and trifluoromethoxy derivatives are more lipophilic .
- Steric Profile : Bulky substituents (e.g., isopropyl) may hinder binding to enzymatic pockets, while smaller groups (e.g., -SO₂CH₃) allow tighter interactions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves constructing the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents. The methylsulfonyl group is introduced at the 4-position using sulfonation or oxidation of a methylthio precursor. N-methylation of glycine can be achieved via reductive amination or alkylation. Key intermediates include 4-(methylsulfonyl)-1,3-benzothiazol-2-amine and N-methylglycine derivatives. Spectral validation (e.g., IR for C=O, NMR for methyl groups) is essential at each step .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1300–1150 cm⁻¹) stretches .
- NMR : ¹H NMR resolves N-methyl protons (~3.0–3.5 ppm) and benzothiazole aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms the methylsulfonyl carbon (~55 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data can resolve sulfonyl and benzothiazole geometries .
Advanced Research Questions
Q. How do structural modifications at the 4-position of the benzothiazole ring affect biological activity?
- Methodological Answer : Replace the methylsulfonyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to study Structure-Activity Relationships (SAR). Biological assays (e.g., enzyme inhibition, antimicrobial activity) should be conducted under standardized conditions. For example, methylsulfonyl groups enhance electrophilicity, potentially improving binding to targets like CD73 . Computational docking (e.g., AutoDock) can predict interactions with active sites .
Q. What computational approaches predict the compound’s binding affinity to enzymes like CD73?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the methylsulfonyl-benzothiazole moiety and CD73’s catalytic zinc site.
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability.
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with inhibitory data (IC50) from enzymatic assays .
Q. How should researchers resolve discrepancies in reported IC50 values across studies?
- Methodological Answer :
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities .
- Assay Conditions : Standardize buffer pH, temperature, and enzyme concentration. For example, CD73 assays should control adenosine levels .
- Statistical Analysis : Apply Bland-Altman plots or ANOVA to evaluate inter-lab variability .
Experimental Design & Best Practices
Q. What are the safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) due to potential irritancy of sulfonyl groups.
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry environment (<25°C) to prevent decomposition.
- Refer to SDS guidelines for spill management and waste disposal .
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for benzothiazole cyclization.
- Catalysis : Employ Pd/C or CuI for coupling reactions involving glycine derivatives.
- Microwave Assistance : Reduce reaction time for sulfonation steps (e.g., 100°C, 30 min) .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing dose-response curves in biological assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
